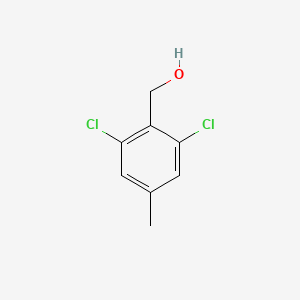

2,6-Dichloro-4-methylbenzenemethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dichloro-4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXWKTFUFNFTMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445336 | |

| Record name | (2,6-dichloro-4-methylphenyl)-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173310-45-7 | |

| Record name | (2,6-dichloro-4-methylphenyl)-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Dichloro 4 Methylbenzenemethanol

Direct Synthesis Routes

Direct synthesis strategies aim to construct the target molecule by introducing the chloro groups onto a 4-methyl-substituted benzene (B151609) ring that already possesses the required hydroxymethyl or a precursor functional group. These methods are heavily reliant on the principles of electrophilic aromatic substitution.

Chlorination-Based Approaches to 2,6-Dichloro-4-methylbenzenemethanol

Chlorination-based approaches are a primary consideration for the direct synthesis of this compound. These methods involve the electrophilic chlorination of an appropriate aromatic precursor. The key challenges in these syntheses are controlling the regioselectivity of the chlorination to obtain the desired 2,6-dichloro substitution pattern and preventing unwanted side reactions.

The synthesis of this compound can be envisioned starting from the halogenation of a suitable precursor aromatic system, such as p-xylene (B151628) or p-tolualdehyde. The chlorination of p-xylene with molecular chlorine is typically achieved through electrophilic substitution, often employing a Lewis acid catalyst like ferric chloride (FeCl₃) in an alcoholic solvent youtube.com. This reaction proceeds in a stepwise manner, and controlling the extent of chlorination is crucial to avoid the formation of tri- and tetrachlorinated byproducts youtube.com.

Another potential precursor is p-tolualdehyde. The direct chlorination of aldehydes can be challenging due to the reactivity of the aldehyde group. However, methods for the α-chlorination of aldehydes using N-chlorosuccinimide (NCS) in the presence of an organocatalyst have been developed, although this would not yield the desired aromatic substitution princeton.edu. A more relevant approach would be the electrophilic aromatic chlorination of the ring. The aldehyde group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group. The interplay of these directing effects would need to be carefully managed to achieve the desired 2,6-dichlorination. A related synthesis for 2,6-dichlorobenzaldehyde (B137635) involves the side-chain chlorination of 2,6-dichlorotoluene (B125461) to form 2,6-dichlorobenzal chloride, followed by hydrolysis ncert.nic.ingoogle.com. This suggests a multi-step pathway for the target molecule starting from p-xylene: initial regioselective dichlorination to 2,6-dichloro-p-xylene, followed by side-chain functionalization.

| Precursor | Chlorinating Agent | Catalyst | Product | Reference |

| p-Xylene | Cl₂ | FeCl₃ | Chloro-p-xylenes | youtube.com |

| Toluene | Cl₂/PCl₅/light | - | 2,6-Dichlorotoluene | google.com |

This table presents examples of chlorination reactions on related aromatic precursors.

Achieving the specific 2,6-dichloro substitution pattern on a 4-methyl-substituted benzene ring is a significant challenge due to the directing effects of the substituents. The methyl group is an ortho-, para-director, meaning it activates the positions 2, 4, and 6 for electrophilic attack. Since the 4-position is already occupied, chlorination would be directed to the 2- and 6- (equivalent to 2) and 3- and 5- (equivalent to 3) positions. The initial chlorination of p-xylene would likely yield 2-chloro-p-xylene. The second chlorination is then directed by both the methyl and the first chloro substituent. The chloro group is deactivating but also ortho-, para-directing. This complex interplay of directing effects can lead to a mixture of dichlorinated isomers.

Controlling reaction parameters such as temperature, catalyst, and solvent is crucial for influencing the regioselectivity. For instance, the chlorination of p-xylene with molecular chlorine and a FeCl₃ catalyst has been studied at different temperatures to determine the rate constants for the consecutive chlorination steps youtube.com. In some cases, specific catalysts or reaction media can be employed to favor a particular isomer, although achieving high selectivity for the 2,6-isomer is often difficult.

Reductive Synthesis from Carbonyl Precursors

An alternative and often more controlled approach to synthesizing this compound involves the reduction of a corresponding carbonyl precursor, namely 2,6-dichloro-4-methylbenzaldehyde (B179168) or 2,6-dichloro-4-methylacetophenone. This strategy separates the challenging chlorination step from the formation of the alcohol functionality.

Reduction of 2,6-Dichloro-4-methylacetophenone and Related Ketones

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. The precursor, 2,6-dichloro-4-methylacetophenone, can be synthesized via Friedel-Crafts acylation of 3,5-dichlorotoluene (B1293413) with acetyl chloride or acetic anhydride (B1165640), although this would yield the 3,5-dichloro isomer. A more likely route would be the direct chlorination of 4-methylacetophenone. The acetyl group is a meta-director, which would favor chlorination at the 3- and 5-positions. Achieving the 2,6-dichloro substitution would require overcoming these directing effects, possibly through specialized catalytic systems.

Once the desired 2,6-dichloro-4-methylacetophenone is obtained, it can be readily reduced to the corresponding secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) youtube.commasterorganicchemistry.commasterorganicchemistry.comyoutube.comyoutube.com. NaBH₄ is a milder reducing agent and is typically used in protic solvents like methanol (B129727) or ethanol. It effectively reduces aldehydes and ketones without affecting other functional groups like esters or amides masterorganicchemistry.comyoutube.com. LiAlH₄ is a much stronger reducing agent and can reduce a wider range of carbonyl compounds, including carboxylic acids and esters, to alcohols masterorganicchemistry.comyoutube.com. The reduction of a ketone with these hydrides results in the formation of a secondary alcohol youtube.commasterorganicchemistry.com.

| Carbonyl Precursor | Reducing Agent | Solvent | Product | Reference |

| Aldehydes/Ketones | NaBH₄ | Methanol/Ethanol | Primary/Secondary Alcohols | masterorganicchemistry.comyoutube.com |

| Aldehydes/Ketones | LiAlH₄ | Diethyl ether/THF | Primary/Secondary Alcohols | masterorganicchemistry.comyoutube.com |

| Acetophenone (B1666503) | NaBH₄ | Ethanol/Dichloromethane (B109758) | 1-Phenylethanol | researchgate.net |

| Acetophenone | LiAlH₄ | Diethyl ether | 1-Phenylethanol | researchgate.net |

This table provides an overview of common reducing agents and their application in the reduction of carbonyl compounds.

Stereoselective Reduction Strategies for Chiral Alcohol Formation

The reduction of a prochiral ketone, such as 2,6-dichloro-4-methylacetophenone, results in the formation of a chiral center at the benzylic carbon. While standard reductions with NaBH₄ or LiAlH₄ will produce a racemic mixture of the (R)- and (S)-enantiomers, stereoselective reduction methods can be employed to favor the formation of one enantiomer over the other.

Several strategies exist for achieving enantioselective ketone reduction. One common approach involves the use of chiral modifying agents with standard hydride reagents. For example, LiAlH₄ can be complexed with chiral amino alcohols to create a chiral reducing agent that can selectively produce one enantiomer of the alcohol product researchgate.net. Another powerful method is the use of enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases, which can exhibit high enantioselectivity in the reduction of a wide range of substituted acetophenones princeton.edumasterorganicchemistry.comugm.ac.id. These biocatalytic reductions are often performed under mild conditions and can provide very high enantiomeric excesses (ee) ugm.ac.id. The Meerwein-Ponndorf-Verley (MPV) reduction, which uses an aluminum alkoxide catalyst and an alcohol as the hydride source, can also be rendered stereoselective through the use of chiral ligands orgsyn.org. The choice of strategy depends on the desired enantiomer, the scale of the reaction, and the availability of the chiral catalyst or enzyme.

| Ketone | Method | Chiral Catalyst/Modifier | Enantiomeric Excess (ee) | Reference |

| Acetophenone Derivatives | Enzymatic Reduction (KRED) | KRED1-Pglu | High ee | princeton.edu |

| Substituted Acetophenones | Microbial Reduction | Candida zeylanoides P1 | Up to 99% ee | ugm.ac.id |

| Acetophenone | Asymmetric MPV Reduction | Chiral Ligands | Up to 95% ee | orgsyn.org |

| Acetophenone | Modified LiAlH₄ Reduction | Chiral Amino Alcohol Schiff Bases | Up to 22% ee | researchgate.net |

This table summarizes various stereoselective reduction methods for acetophenone derivatives.

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions are a cornerstone of organic synthesis, providing a direct method for interconverting functional groups. In the context of synthesizing this compound, these pathways primarily involve the substitution of a leaving group on the benzylic carbon.

Reactions Involving Halogenated Aromatic Substrates

A common and direct method for the synthesis of benzylic alcohols is the hydrolysis of the corresponding benzyl (B1604629) halide. This approach is exemplified in the production of the structurally similar compound, 2,6-dichlorobenzyl alcohol, from 2,6-dichlorobenzyl chloride. googleapis.com This process typically involves reacting the benzyl chloride with an acetate-forming agent, such as anhydrous sodium acetate (B1210297), often in the presence of a phase transfer catalyst like a quaternary ammonium (B1175870) salt to facilitate the reaction. googleapis.com The resulting acetate intermediate is then hydrolyzed, usually with a strong base like sodium hydroxide, to yield the final benzyl alcohol. googleapis.com

This two-step addition/elimination process, known as the SNAr mechanism, is a common pathway for nucleophilic aromatic substitution. scispace.com Applying this logic to the target molecule, this compound could be synthesized from 2,6-dichloro-4-methylbenzyl chloride. The reaction proceeds via a nucleophilic attack on the benzylic carbon, displacing the chloride. The steric hindrance from the two chlorine atoms at the ortho positions can influence the reaction rate, potentially making it slower than for less substituted analogues. googleapis.com

It is important to distinguish this from nucleophilic aromatic substitution (SNAr) directly on the aromatic ring. In SNAr, a nucleophile attacks an aromatic ring that is substituted with a good leaving group and strong electron-withdrawing groups. mdpi.com The synthesis of this compound would not typically proceed by direct substitution of a group on the dichlorinated ring with a "CH₂OH" nucleophile, but rather by modification of a side chain already attached to the ring.

Stereochemical Control in Nucleophilic Substitutions

Stereochemistry is a critical aspect of organic synthesis, focusing on the spatial arrangement of atoms within molecules and its effect on chemical reactions. researchgate.net However, for the synthesis of this compound, stereochemical control at the benzylic position is not a factor. The target molecule is achiral, as the benzylic carbon atom of the methanol group (-CH₂OH) is bonded to two identical hydrogen atoms, and therefore does not constitute a stereocenter.

In hypothetical scenarios involving the synthesis of related chiral benzylic alcohols (e.g., where the benzylic carbon is bonded to four different groups), achieving stereochemical control would be crucial. Strategies to achieve this include the use of chiral catalysts, chiral auxiliaries, or stereospecific reactions that can selectively produce one enantiomer or diastereomer over another. researchgate.net These methods are fundamental in asymmetric synthesis, particularly in the pharmaceutical industry where the specific stereoisomer of a drug molecule often determines its efficacy and safety. researchgate.net

Multi-Step Synthesis Approaches to this compound

Complex molecules often require multi-step synthetic sequences where the order of reactions is critical to achieving the desired substitution pattern and functionality. lumenlearning.com

Derivatization from Simpler Chlorinated Aromatic Compounds

A logical retrosynthetic approach to this compound involves starting with a simpler, commercially available chlorinated aromatic compound and building the required functionality. A plausible precursor is 3,5-dichlorotoluene. From this starting material, a hydroxymethyl group can be introduced at the 4-position.

One potential synthetic route involves the following steps:

Formylation : Introduction of a formyl group (-CHO) onto the 3,5-dichlorotoluene ring, directed to the position para to the methyl group. This can be achieved through various methods, such as the Vilsmeier-Haack reaction or Gattermann-Koch formylation.

Reduction : The resulting aldehyde, 2,6-dichloro-4-methylbenzaldehyde, is then reduced to the primary alcohol. This reduction is commonly performed using mild reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to selectively reduce the aldehyde without affecting the aromatic ring or the chloro-substituents.

The order of these steps is crucial. Introducing substituents on an aromatic ring is governed by the directing effects of the groups already present. lumenlearning.comyoutube.com In 3,5-dichlorotoluene, both the chloro groups and the methyl group are ortho, para-directors. Their combined influence would direct incoming electrophiles to the 2, 4, and 6 positions. The 4-position is the most sterically accessible and electronically favored, making the introduction of the carbon side-chain at this position feasible.

Strategic Application of Protecting Groups in Complex Syntheses

In multi-step organic synthesis, protecting groups are often essential to temporarily mask a reactive functional group, preventing it from interfering with subsequent reactions. neliti.com The hydroxyl group of this compound is reactive under various conditions (e.g., strongly acidic, basic, or with organometallic reagents). If further chemical modifications on the aromatic ring or another part of the molecule were required, the alcohol would likely need to be protected. uchicago.edu

The choice of a protecting group is critical and depends on its stability to the upcoming reaction conditions and the ease of its selective removal later. uchicago.edu Common protecting groups for alcohols include ethers and silyl (B83357) ethers. neliti.com For instance, the alcohol could be converted to a silyl ether, such as a tert-butyldimethylsilyl (TBS) ether, by reacting it with TBS-Cl and a base like imidazole. This group is stable to a wide range of non-acidic conditions but can be easily removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). synarchive.com

Interactive Table: Common Protecting Groups for Alcohols

| Protecting Group | Abbreviation | Formation Reagents | Cleavage Conditions | Stability |

| tert-Butyldimethylsilyl ether | TBS/TBDMS | t-BuMe₂SiCl, Imidazole | TBAF, HF, Acetic Acid | Stable to base, mild acid, oxidation, reduction |

| Benzyl ether | Bn | Benzyl bromide (BnBr), NaH | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base, many redox reagents |

| Methoxymethyl ether | MOM | MOM-Cl, DIPEA | Acid (e.g., HCl) | Stable to base, nucleophiles, some reducing agents |

| Tetrahydropyranyl ether | THP | Dihydropyran (DHP), p-TsOH | Aqueous Acid (e.g., HCl) | Stable to base, organometallics, reduction |

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of this compound can significantly lower its environmental impact. gcande.org

Key principles applicable to the discussed synthetic routes include:

Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or replaced with greener alternatives. nih.gov For instance, replacing chlorinated solvents like dichloromethane with less toxic options like ethyl acetate or 2-methyltetrahydrofuran, or even water where possible, is a key goal. unibo.it

Catalysis : Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. nih.gov The use of a phase transfer catalyst in the hydrolysis of a benzyl chloride is an example of this principle. googleapis.com Developing catalytic methods for formylation or other C-C bond-forming steps would be a green improvement over stoichiometric methods.

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. nih.gov A synthetic route that avoids the need for protection/deprotection steps is inherently greener.

Interactive Table: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis of this compound |

| Prevention | Designing syntheses that produce minimal byproducts, such as the direct reduction of a precursor aldehyde. |

| Atom Economy | Favoring addition reactions (e.g., catalytic hydrogenation) over substitution reactions that generate salt waste. |

| Less Hazardous Syntheses | Using safer reducing agents than LiAlH₄ (which is highly pyrophoric) where possible. |

| Safer Solvents | Replacing solvents like dichloromethane or DMF with greener alternatives like ethyl acetate or water. unibo.it |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. nih.gov |

| Catalysis | Using catalytic hydrogenation for reductions or phase transfer catalysts instead of stoichiometric reagents. googleapis.comnih.gov |

| Reduce Derivatives | Designing a synthetic pathway that avoids the need for protecting and deprotecting the alcohol group. nih.gov |

Solvent Selection and Minimization Strategies

For the chlorination of p-toluic acid to 2,6-dichloro-4-methylbenzoic acid, various solvents can be considered. While some patented procedures may utilize chlorinated solvents, a greener approach would favor alternatives. whiterose.ac.uk The ideal solvent should effectively dissolve the starting material and the chlorinating agent, remain inert under the reaction conditions, and facilitate product isolation. Strategies for solvent minimization in this step include conducting the reaction at higher concentrations, which can also potentially increase the reaction rate. acs.org Exploring solvent-free reaction conditions, where the reactants are heated together in the presence of a catalyst, represents a significant step towards a more sustainable synthesis. rsc.orgnih.gov

| Reaction Step | Conventional Solvents | Greener Alternatives | Minimization Strategies |

| Chlorination of p-toluic acid | Dichloromethane, Chloroform | Acetic Acid, Dichloroacetic Acid | Higher reactant concentrations, Solvent-free conditions |

| Reduction of 2,6-dichloro-4-methylbenzoic acid | Diethyl ether, Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Optimized reaction concentration, Efficient stirring |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org A higher atom economy signifies a more sustainable process with less waste generation.

Step 1: Chlorination of p-toluic acid

C₈H₈O₂ + 2Cl₂ → C₈H₆Cl₂O₂ + 2HCl

Molecular Weight of p-toluic acid (C₈H₈O₂): 136.15 g/mol

Molecular Weight of 2,6-dichloro-4-methylbenzoic acid (C₈H₆Cl₂O₂): 205.04 g/mol

Molecular Weight of Reactants: 136.15 g/mol (p-toluic acid) + 2 * 70.90 g/mol (Cl₂) = 277.95 g/mol

Atom Economy: (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) * 100 = (205.04 / 277.95) * 100 ≈ 73.77%

Step 2: Reduction of 2,6-dichloro-4-methylbenzoic acid

4C₈H₆Cl₂O₂ + 3LiAlH₄ → 4C₈H₈Cl₂O + LiAl(OH)₄ + Al(OH)₃ (stoichiometry for workup)

For the purpose of calculating the theoretical atom economy of the reduction step itself, we consider the incorporation of hydrogen atoms from the reducing agent into the product.

Molecular Weight of this compound (C₈H₈Cl₂O): 191.06 g/mol

Atom Economy: (Molecular Weight of Desired Product / Molecular Weight of Reactants) * 100

A precise calculation requires knowing the exact workup procedure and all reagents used. However, reductions with metal hydrides like LiAlH₄ inherently have lower atom economies due to the formation of inorganic byproducts that are not incorporated into the final product. masterorganicchemistry.comyoutube.com

Reaction efficiency, which takes into account the actual yield of the reaction, is another crucial factor. While the theoretical atom economy may be fixed for a given reaction, the reaction efficiency can be improved through optimization of reaction conditions.

| Parameter | Chlorination Step | Reduction Step | Overall Synthesis |

| Theoretical Atom Economy | ~73.77% | Inherently lower due to inorganic byproducts | Product of individual step economies |

| Typical Yields | 80-90% (literature for similar reactions) | 85-95% (literature for similar reductions) | Dependent on individual step yields |

| Key Byproducts | Hydrogen chloride, Over-chlorinated products | Aluminum salts, Hydrogen gas (from workup) | Combination of byproducts from both steps |

Optimization of Synthetic Yields and Purity of this compound

Reaction Parameter Optimization Studies

To maximize the yield and purity of this compound, a systematic optimization of the reaction parameters for each synthetic step is essential.

For the chlorination of p-toluic acid, key parameters to investigate include:

Temperature: Controlling the reaction temperature is crucial to prevent side reactions, such as over-chlorination or degradation of the starting material.

Reaction Time: Monitoring the reaction progress over time using techniques like gas chromatography (GC) or thin-layer chromatography (TLC) can determine the optimal time required for complete conversion.

Catalyst Loading: If a catalyst is employed, its concentration will significantly impact the reaction rate. The optimal loading should be determined to ensure a fast reaction without promoting unwanted side reactions.

Stoichiometry of Chlorinating Agent: The molar ratio of the chlorinating agent to p-toluic acid must be carefully controlled to ensure dichlorination while minimizing the formation of mono- and tri-chlorinated byproducts.

In the reduction of 2,6-dichloro-4-methylbenzoic acid, the following parameters should be optimized:

Choice of Reducing Agent: While LiAlH₄ is a powerful reducing agent for carboxylic acids, other reagents like catalytic hydrogenation over a suitable catalyst (e.g., Pt/SnO₂) could offer milder and more selective reaction conditions. manchester.ac.ukquora.comqub.ac.uk

Stoichiometry of Reducing Agent: An excess of the reducing agent is often used to ensure complete conversion, but a large excess can lead to difficulties in quenching the reaction and purifying the product. The optimal stoichiometry should be determined experimentally.

Temperature: The reduction is typically performed at low temperatures (e.g., 0 °C) to control the reactivity of LiAlH₄ and is then allowed to warm to room temperature. doubtnut.com The temperature profile can be optimized to balance reaction rate and selectivity.

Reaction Time: The time required for complete reduction can be monitored by TLC or HPLC to avoid prolonged reaction times that might lead to side reactions.

| Parameter | Investigated Range | Optimal Condition (Hypothetical) | Effect on Yield/Purity |

| Chlorination Temperature | 20-80 °C | 40-50 °C | Lower temperatures may be too slow; higher temperatures can lead to byproducts. |

| Chlorinating Agent Molar Ratio | 2.0 - 2.5 equivalents | 2.1 equivalents | Insufficient reagent leads to incomplete reaction; excess leads to over-chlorination. |

| Reduction Temperature | 0 °C to Room Temperature | 0 °C for addition, then RT | Better control over the exothermic reaction and minimizes side reactions. |

| LiAlH₄ Molar Ratio | 1.0 - 1.5 equivalents | 1.2 equivalents | Ensures complete conversion without a large, difficult-to-handle excess. |

Advanced Purification Techniques in Preparative Chemistry

Achieving high purity of the final product, this compound, is critical. Beyond standard techniques like recrystallization and distillation, several advanced purification methods can be employed.

Preparative High-Performance Liquid Chromatography (HPLC): This technique is highly effective for separating the target compound from closely related impurities. sielc.com By selecting an appropriate stationary phase (e.g., reversed-phase C18) and optimizing the mobile phase composition, high-purity fractions of this compound can be isolated.

Flash Chromatography: A rapid form of column chromatography that uses pressure to accelerate the separation. It is a widely used technique in preparative organic synthesis for purifying moderate to large quantities of compounds. The choice of solvent system is crucial for achieving good separation.

Supercritical Fluid Chromatography (SFC): This technique uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can offer faster separations and is considered a greener alternative to traditional HPLC due to the reduced use of organic solvents.

Crystallization Techniques: Advanced crystallization methods, such as co-crystallization or the use of specific solvent systems, can be explored to obtain highly pure crystalline forms of this compound, effectively removing amorphous impurities.

The selection of the most appropriate purification technique will depend on the scale of the synthesis and the nature of the impurities present in the crude product. A combination of these techniques may be necessary to achieve the desired level of purity.

| Purification Technique | Principle | Application for this compound |

| Preparative HPLC | Differential partitioning between a stationary and a liquid mobile phase. | Isolation of high-purity product from isomeric and other closely related impurities. |

| Flash Chromatography | Adsorption chromatography with a pressurized solvent flow. | Rapid purification of gram- to kilogram-scale quantities of the product. |

| Supercritical Fluid Chromatography (SFC) | Partitioning between a stationary phase and a supercritical fluid mobile phase. | A greener alternative for high-throughput purification with reduced organic solvent consumption. |

| Advanced Crystallization | Selective precipitation of the desired compound from a solution. | Final polishing step to obtain a highly crystalline and pure product. |

Spectroscopic and Structural Elucidation of 2,6 Dichloro 4 Methylbenzenemethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2,6-Dichloro-4-methylbenzenemethanol, both proton (¹H) and carbon-13 (¹³C) NMR provide definitive information about its atomic connectivity and chemical environment.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule: the aromatic protons, the benzylic methylene (B1212753) (CH₂) protons, the methyl (CH₃) protons, and the hydroxyl (OH) proton.

The two protons on the aromatic ring are chemically equivalent due to the molecule's symmetry and are expected to appear as a singlet. The benzylic CH₂ protons, adjacent to the electronegative oxygen atom and the aromatic ring, will be deshielded and appear as a singlet. The methyl group protons will also produce a singlet in a more upfield region. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on factors like solvent and concentration.

Expected ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H | ~7.20 | Singlet | 2H |

| -CH₃ | ~2.30 | Singlet | 3H |

| -CH₂- | ~4.70 | Singlet | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides direct information about the carbon framework of the molecule. Due to symmetry, this compound is expected to show five distinct signals for its nine carbon atoms.

The carbon atom attached to the hydroxyl group (C-O) will be significantly deshielded. The aromatic carbons directly bonded to the chlorine atoms (C-Cl) will also be downfield, followed by the other aromatic carbons. The methyl carbon will be the most shielded, appearing furthest upfield.

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C -OH (Benzylic) | ~60-65 |

| C -Cl (Aromatic) | ~135-140 |

| C -CH₂OH (Aromatic) | ~134-138 |

| C -CH₃ (Aromatic) | ~138-142 |

| C H (Aromatic) | ~128-130 |

Advanced NMR Techniques for Stereochemical Assignments

While this compound itself is not chiral, advanced NMR techniques are invaluable for determining the stereochemistry of its chiral derivatives. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can establish through-space proximity between protons, helping to define the relative stereochemistry in more complex structures derived from the parent alcohol. researchgate.net

For assigning absolute configuration, chiral derivatizing agents (CDAs) are often employed. Reacting a chiral derivative of this compound with a CDA, such as Mosher's acid ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid), creates diastereomers. The ¹H or ¹⁹F NMR spectra of these diastereomers will exhibit different chemical shifts, allowing for the determination of the absolute stereochemistry of the chiral center.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy Applications

The FT-IR spectrum of this compound is characterized by absorptions corresponding to its various bonds. A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups are found just below 3000 cm⁻¹. theaic.org The C-O stretching vibration gives rise to a strong band around 1000-1260 cm⁻¹. The C-Cl stretching modes are expected in the fingerprint region, typically between 600-800 cm⁻¹. theaic.org

Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3010 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (CH₂, CH₃) | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-O Stretch | 1000 - 1260 | Strong |

Fourier-Transform Raman (FT-Raman) Spectroscopy Insights

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like O-H and C-O tend to be weak in Raman spectra, non-polar and symmetric bonds provide strong signals. The aromatic C=C ring stretching vibrations are typically strong in the Raman spectrum, appearing in the 1400-1650 cm⁻¹ region. The symmetric C-Cl stretching vibrations also produce a characteristic Raman signal. theaic.org Analysis of both FT-IR and FT-Raman spectra allows for a more complete assignment of the vibrational modes of this compound. researchgate.net

Expected FT-Raman Shifts for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3010 - 3100 | Strong |

| Aliphatic C-H Stretch (CH₂, CH₃) | 2850 - 3000 | Strong |

| Aromatic C=C Stretch | 1400 - 1650 | Strong |

| C-O Stretch | 1000 - 1260 | Weak |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Furthermore, tandem mass spectrometry (MS/MS) experiments can elucidate structural features through controlled fragmentation of parent ions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, typically as protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. nih.gov

For this compound (C₈H₈Cl₂O, Molecular Weight: 190.06 g/mol ), ESI-MS in positive ion mode would be expected to produce a prominent signal corresponding to the protonated molecule, [C₈H₈Cl₂O + H]⁺. A key feature of the mass spectrum would be the characteristic isotopic pattern resulting from the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in a distinctive pattern of peaks for any chlorine-containing ion. The molecular ion region would exhibit three main peaks:

An M peak corresponding to the ion with two ³⁵Cl atoms.

An M+2 peak for the ion containing one ³⁵Cl and one ³⁷Cl atom.

An M+4 peak for the ion containing two ³⁷Cl atoms.

The relative intensities of these peaks (approximately 9:6:1) provide a clear signature for the presence of two chlorine atoms in the molecule. nih.gov

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Calculated m/z (Monoisotopic) | Isotopic Peaks (m/z) and Expected Relative Intensities |

|---|---|---|

| [M+H]⁺ | 191.0027 | 191.00 (100%), 193.00 (65%), 195.00 (10%) |

| [M+Na]⁺ | 212.9846 | 212.98 (100%), 214.98 (65%), 216.98 (10%) |

This interactive table outlines the expected mass-to-charge ratios for common adducts of this compound in positive-ion ESI-MS, highlighting the characteristic isotopic pattern due to the two chlorine atoms.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. shimadzu.com It is widely used to identify and quantify volatile and semi-volatile organic compounds in a mixture and to assess the purity of a substance. nih.gov

In a typical GC-MS analysis of this compound, the compound would first be vaporized and separated from any impurities on a GC column. The separated compound then enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). EI is a hard ionization technique that bombards the molecule with high-energy electrons, causing it to fragment in a reproducible manner. libretexts.org The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint that can be used for structural identification.

The fragmentation pattern of this compound would provide valuable structural information. Key fragmentation pathways for benzyl (B1604629) alcohols often include the loss of a water molecule (M-18), loss of the hydroxymethyl group (-CH₂OH), and cleavage of bonds alpha to the aromatic ring. libretexts.org The presence of two chlorine atoms would again be evident from the isotopic patterns of the fragment ions.

Table 2: Plausible GC-MS (EI) Fragmentation Data for this compound

| m/z (for ³⁵Cl isotopes) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 190 | [C₈H₈Cl₂O]⁺• | - (Molecular Ion) |

| 172 | [C₈H₆Cl₂]⁺• | H₂O |

| 159 | [C₇H₄Cl₂]⁺ | CH₂OH |

| 124 | [C₆H₃Cl]⁺ | CH₂OH, Cl |

This interactive table lists potential fragment ions that could be observed in the Electron Ionization (EI) mass spectrum of this compound, aiding in its structural confirmation.

Electronic Spectroscopy and Photophysical Properties

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, investigates the transitions of electrons between different energy levels within a molecule upon interaction with light. These techniques provide insights into the electronic structure and photophysical properties of a compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy Studies

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. niscpr.res.in The absorption of UV light by this compound is governed by its aromatic ring, which acts as a chromophore. The substituents on the benzene (B151609) ring (two chlorine atoms, a methyl group, and a hydroxymethyl group) act as auxochromes, which can modify the absorption characteristics of the chromophore.

Typically, benzene exhibits absorption bands around 204 nm and 256 nm. The presence of substituents is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity). A UV-Vis spectrum of this compound, recorded in a solvent like methanol (B129727) or ethanol, would be expected to show characteristic absorption maxima (λₘₐₓ) in the UV region. niscpr.res.inresearchgate.net

Table 3: Expected UV-Vis Spectroscopic Data for this compound in Methanol

| Absorption Band | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

|---|---|---|---|

| E2-band | ~215-225 | ~7,000 - 9,000 | π → π* |

This interactive table presents the anticipated UV-Vis absorption data for this compound, based on the electronic transitions of the substituted benzene chromophore.

Fluorescence Spectroscopy in Characterization

Fluorescence is a photoluminescent process in which a molecule, after absorbing a photon and reaching an excited electronic state, emits a photon to return to its ground state. Fluorescence spectroscopy is a highly sensitive technique used to study the electronic properties of molecules. hep.com.cn

Many aromatic compounds are fluorescent. science.gov The fluorescence emission of this compound would likely occur at a longer wavelength than its absorption, a phenomenon known as the Stokes shift. However, the presence of heavy atoms like chlorine can sometimes decrease or "quench" fluorescence intensity through a process called the heavy-atom effect, which promotes intersystem crossing to the triplet state. rsc.org A detailed study would involve measuring the emission spectrum by exciting the sample at its absorption maximum and determining the fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process.

Table 4: Hypothetical Photophysical Properties for this compound

| Parameter | Description | Expected Value |

|---|---|---|

| Excitation Wavelength (λₑₓ) | Wavelength of maximum absorption | ~270 nm |

| Emission Wavelength (λₑₘ) | Wavelength of maximum fluorescence intensity | ~290 - 310 nm |

| Stokes Shift | Difference between λₑₘ and λₑₓ | ~20 - 40 nm |

This interactive table summarizes the potential photophysical characteristics of this compound that could be determined through fluorescence spectroscopy.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. The technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the atoms can be determined with high precision.

A successful X-ray crystallographic analysis of this compound would require the growth of a high-quality single crystal. The analysis would provide precise data on bond lengths (e.g., C-C, C-Cl, C-O), bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. Crystal structure data for related compounds like 2,4-dichlorobenzyl alcohol and 4-methylbenzyl alcohol are available and provide a basis for expected molecular geometry. nih.govnih.gov

Furthermore, the analysis would reveal the crystal packing arrangement, including intermolecular interactions such as hydrogen bonds involving the hydroxyl group (-OH) and potentially weak halogen bonds involving the chlorine atoms. These interactions are crucial for understanding the solid-state properties of the compound.

Table 5: Crystal Structure Parameters Obtainable from X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Crystal System | The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic) |

| Space Group | The complete symmetry of the crystal structure |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit of the crystal |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-Cl, C-O) |

| Bond Angles (°) | Angles between three connected atoms |

| Torsion Angles (°) | Dihedral angles describing the conformation around bonds |

This interactive table outlines the key structural parameters that would be determined from a single-crystal X-ray diffraction analysis of this compound.

Dear User,

Following a thorough and comprehensive search for scientific literature and data, it has been determined that specific single crystal X-ray diffraction and powder X-ray diffraction studies for the compound This compound are not available in the public domain accessible through our current research tools.

Multiple search strategies were employed using various keywords and databases, but no crystallographic information, such as unit cell parameters, space group, or polymorphism studies, could be located for this specific molecule. While information on structurally related compounds, such as other dichlorinated or methylated benzyl alcohols, is available, the strict adherence to the requested subject, "this compound," prevents the inclusion of data from these other substances.

Therefore, we are unable to generate the requested article with the specified sections on "Single Crystal X-ray Diffraction Analysis" and "Powder X-ray Diffraction in Polymorphism Studies" due to the lack of foundational experimental data for this compound in the available scientific literature.

We regret that we are unable to fulfill your request at this time. Should crystallographic data for this compound become publicly available in the future, we would be pleased to assist you.

Sincerely,

Gemini AI Assistant

Computational and Theoretical Investigations of 2,6 Dichloro 4 Methylbenzenemethanol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. DFT studies on 2,6-dichloro-4-methylbenzenemethanol would typically involve geometry optimization to find the most stable arrangement of atoms, corresponding to the minimum energy state. These calculations would provide precise information on bond lengths, bond angles, and dihedral angles. For instance, the C-Cl, C-C, C-O, and C-H bond lengths, as well as the angles between these bonds, would be determined. The orientation of the hydroxymethyl group relative to the benzene (B151609) ring is of particular interest, as steric hindrance from the ortho-chlorine atoms would likely influence its rotational position.

A DFT analysis would also yield valuable information about the molecule's vibrational frequencies, which correspond to infrared (IR) and Raman spectra. By comparing calculated spectra with experimental data, the accuracy of the computational model can be validated.

| Parameter | Expected Data from DFT Calculations |

|---|---|

| Optimized Geometry | Bond lengths (Å), Bond angles (°), Dihedral angles (°) |

| Energies | Total energy, Heat of formation |

| Vibrational Frequencies | IR and Raman active modes (cm⁻¹) |

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can be employed for a detailed conformational analysis of this compound.

The conformational landscape of this molecule is primarily defined by the rotation around the C-C bond connecting the hydroxymethyl group to the benzene ring. Ab initio calculations would be used to map the potential energy surface as a function of this rotational angle. This analysis would identify the most stable conformer(s) and the energy barriers between different conformations. The presence of the two bulky chlorine atoms in the ortho positions is expected to create significant steric hindrance, which would likely result in a preferred orientation of the -CH₂OH group to minimize repulsive interactions.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. By analyzing the molecular orbitals, particularly the frontier orbitals, key insights into the chemical behavior of this compound can be gained.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons.

For this compound, a HOMO-LUMO analysis would reveal the distribution of these orbitals across the molecule. It is anticipated that the HOMO would be localized primarily on the electron-rich benzene ring and the oxygen atom of the hydroxymethyl group, indicating these are the likely sites for electrophilic attack. The LUMO is expected to be distributed over the benzene ring, influenced by the electron-withdrawing chlorine atoms. The spatial distribution of these orbitals provides a visual representation of the molecule's reactivity.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap or band gap energy. This value is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive.

Calculations of the band gap energy for this compound would quantify its chemical reactivity. This information is valuable for predicting how the molecule might behave in various chemical environments and in potential applications.

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons |

| Band Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability |

Charge Distribution and Electrostatic Potential Mapping

The distribution of charge within a molecule is fundamental to its interactions with other molecules. Computational methods can provide a detailed picture of this distribution.

The charge distribution in this compound would be significantly influenced by its various functional groups. The electronegative chlorine and oxygen atoms would draw electron density towards them, resulting in partial negative charges. Conversely, the carbon and hydrogen atoms would carry partial positive charges. A quantitative analysis of the atomic charges can be obtained through methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of the molecule. In an MEP map, different colors are used to indicate regions of varying electrostatic potential.

Red: Regions of high electron density and negative electrostatic potential, indicating likely sites for electrophilic attack. For this compound, these regions would be expected around the oxygen and chlorine atoms.

Blue: Regions of low electron density and positive electrostatic potential, indicating likely sites for nucleophilic attack. These would likely be found around the hydrogen atoms, particularly the hydroxyl hydrogen.

Green: Regions of neutral potential.

The MEP map for this compound would offer a comprehensive and intuitive guide to its reactive sites and intermolecular interaction patterns.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. For the analogous compound, 2,6-dichlorobenzyl alcohol, NBO analysis reveals significant interactions that contribute to its stability.

The NBO analysis also describes the bonding in terms of natural hybrid orbitals. For instance, the oxygen atom in 2,6-dichlorobenzyl alcohol has two lone pairs with distinct characteristics. One lone pair occupies a lower energy orbital with significant p-character and a high occupation number, while the other occupies a higher energy orbital that is almost a pure p-type lone pair with a slightly lower occupation number. theaic.org It is this higher energy, p-type lone pair that actively participates in the stabilizing electron donation to the aromatic ring. theaic.org

Key findings from the NBO analysis of the analogous 2,6-dichlorobenzyl alcohol are summarized in the interactive data table below.

| Interaction Type | Donor Orbital | Acceptor Orbital | Stabilization Energy E(2) (kcal/mol) | Key Finding |

|---|---|---|---|---|

| Lone Pair -> π | n3(Cl10) | π(C3-C4) | Data not specified | Indicates electron delocalization from chlorine to the phenyl ring. theaic.org |

| Lone Pair -> π | n3(Cl11) | π(C1-C2) | Data not specified | Contributes to the electronic stability of the aromatic system. theaic.org |

| Lone Pair -> π | n2(O15) | π(C1-C2) / π*(C3-C4) | Data not specified | Significant charge delocalization from the oxygen to the phenyl ring. theaic.org |

Atomic Charge Distribution Calculations

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. However, specific studies detailing the reaction mechanisms for the synthesis or transformation of this compound through computational modeling were not found in the available literature.

There is no available information in the public domain regarding the transition state analysis for the synthetic pathways of this compound. Such an analysis would involve locating the transition state structures, calculating their energies (activation energies), and analyzing their geometries to understand the kinetics of the synthetic steps.

Energy landscape profiling for chemical transformations involving this compound has not been reported in the accessible scientific literature. This type of study would provide a comprehensive understanding of the thermodynamics and kinetics of a reaction by identifying all intermediates, transition states, and the corresponding reaction coordinates.

Reactivity and Reaction Mechanisms of 2,6 Dichloro 4 Methylbenzenemethanol

Reactions Involving the Hydroxyl Functional Group

The hydroxyl group of 2,6-Dichloro-4-methylbenzenemethanol is the primary site of reactivity, allowing for transformations into a variety of other functional groups. The typical reactions of a primary benzylic alcohol are expected, but the rates and outcomes are often influenced by the unique substitution pattern of the benzene (B151609) ring.

Esterification is a fundamental reaction for alcohols, typically involving reaction with a carboxylic acid or its derivative. For a sterically hindered alcohol like this compound, the choice of esterification method is critical to achieving reasonable yields.

Two common methods are the Fischer esterification and the Yamaguchi esterification.

Fischer Esterification : This method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process. The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester. Due to the steric bulk around the hydroxyl group of this compound, the nucleophilic attack is impeded, likely requiring harsh conditions and resulting in low yields.

Yamaguchi Esterification : This protocol is particularly effective for the synthesis of sterically hindered esters. nih.gov The process involves the formation of a mixed anhydride (B1165640) from the carboxylic acid using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of a base like triethylamine. nih.gov This highly reactive anhydride is then treated with the alcohol in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The less hindered carbonyl of the mixed anhydride is selectively attacked by DMAP, forming a highly reactive acylpyridinium intermediate, which is then readily attacked by the sterically hindered alcohol to furnish the desired ester in high yield under mild conditions. nih.gov

| Method | Reagents | Mechanism Highlights | Applicability to this compound |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid, Strong Acid Catalyst (e.g., H₂SO₄) | Acid-catalyzed nucleophilic acyl substitution; equilibrium-driven. | Likely slow and low-yielding due to steric hindrance. |

| Yamaguchi Esterification | Carboxylic Acid, 2,4,6-Trichlorobenzoyl Chloride, Et₃N, DMAP | Formation of a highly reactive mixed anhydride and subsequent DMAP-catalyzed acylation. nih.gov | Well-suited for sterically hindered alcohols, expected to be effective. nih.gov |

The conversion of this compound to an ether can be accomplished through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, followed by a nucleophilic attack of the alkoxide on an alkyl halide.

The mechanism is a classic Sₙ2 reaction. First, a strong base (e.g., sodium hydride, NaH) is used to deprotonate the hydroxyl group, forming the corresponding sodium alkoxide. This alkoxide then acts as a potent nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., methyl iodide) and displacing the halide leaving group.

For this compound, the formation of the alkoxide should proceed readily. However, the subsequent Sₙ2 attack by the bulky alkoxide on an alkyl halide might be slowed by steric hindrance. Furthermore, under certain conditions, particularly during syntheses from the corresponding benzyl (B1604629) chloride, self-condensation can occur where one molecule of the alcohol acts as a nucleophile towards another molecule, leading to the formation of a symmetric dibenzyl ether as a byproduct. google.com

The oxidation of primary benzylic alcohols to aldehydes is a common transformation, though it can be challenging to prevent overoxidation to the carboxylic acid. nih.gov In the case of this compound, the steric hindrance presented by the two ortho-chloro substituents significantly impacts the reaction rate. Research on the oxidation of the closely related 2,6-dichlorobenzyl alcohol has shown that steric inhibition leads to diminished yields. nih.gov For instance, oxidation with N-heterocycle-stabilized iodanes resulted in only a 39% yield of 2,6-dichlorobenzaldehyde (B137635), compared to much higher yields for less hindered analogues. nih.gov

A variety of reagents can be used for the oxidation of alcohols, each with its own mechanism and tolerance for steric hindrance.

| Oxidation Reagent | Common Name/Abbreviation | Typical Outcome for Primary Alcohols | Expected Efficacy with this compound |

|---|---|---|---|

| Pyridinium (B92312) chlorochromate | PCC | Aldehyde | Moderate, may require forcing conditions due to steric hindrance. |

| Dess-Martin Periodinane | DMP | Aldehyde | Effective under mild conditions, often successful with hindered alcohols. |

| Dimethyl sulfoxide (B87167) (DMSO) based | Swern / Moffatt Oxidation | Aldehyde | Generally effective for hindered alcohols. acs.org |

| Potassium permanganate | KMnO₄ | Carboxylic acid (typically) | Strong oxidant, likely to be slow but may lead to overoxidation if reaction occurs. |

The synthesis of 2,6-dichlorobenzyl alcohol from 2,6-dichlorobenzaldehyde has been successfully achieved using sodium borohydride (B1222165), demonstrating the feasibility of the reduction of the corresponding carbonyl. chemicalbook.com

The hydroxyl group of an alcohol is a poor leaving group (OH⁻). Therefore, to facilitate nucleophilic substitution, it must first be converted into a good leaving group. This is typically achieved by protonation under acidic conditions or by reaction with specific halogenating agents. libretexts.org

Thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are standard reagents used to convert primary and secondary alcohols into the corresponding alkyl chlorides and alkyl bromides, respectively.

Reaction with Thionyl Chloride (SOCl₂) : The alcohol reacts with SOCl₂ to form an intermediate chlorosulfite ester. This conversion turns the hydroxyl into an excellent leaving group (-OSOCl). The chloride ion, either from the reaction itself or from a solvent like pyridine (B92270), then displaces the leaving group to form the alkyl chloride, with sulfur dioxide and HCl (or pyridinium hydrochloride) as byproducts.

Reaction with Phosphorus Tribromide (PBr₃) : The reaction with PBr₃ proceeds by the alcohol's oxygen atom attacking the phosphorus, displacing a bromide ion. This forms a protonated phosphite ester, which is an excellent leaving group. The displaced bromide ion then acts as a nucleophile, attacking the benzylic carbon and displacing the leaving group to yield the alkyl bromide.

The substitution of the activated hydroxyl group can proceed via two primary mechanisms: Sₙ1 (substitution nucleophilic unimolecular) and Sₙ2 (substitution nucleophilic bimolecular). For benzylic alcohols, both pathways are possible, and the operative mechanism depends on the substrate structure, reaction conditions, and the stability of the carbocation intermediate. libretexts.org

Sₙ2 Mechanism : This pathway involves a one-step process where the nucleophile attacks the carbon atom from the backside as the leaving group departs simultaneously. This mechanism is sensitive to steric hindrance. For this compound, the two large chlorine atoms flanking the reaction center create significant steric bulk, which severely hinders the backside approach of a nucleophile. Therefore, the Sₙ2 pathway is expected to be highly disfavored.

Sₙ1 Mechanism : This two-step pathway involves the departure of the leaving group to form a carbocation intermediate, which is then captured by the nucleophile. Benzylic alcohols are prone to react via an Sₙ1 mechanism because the resulting benzylic carbocation is stabilized by resonance with the benzene ring. libretexts.org However, in the case of this compound, the two ortho-chloro substituents are strongly electron-withdrawing through the inductive effect. This effect destabilizes the adjacent positive charge of the benzylic carbocation, making its formation less favorable than for an unsubstituted benzyl alcohol.

Sₙi Mechanism : In the specific case of the reaction with SOCl₂ in the absence of a base like pyridine, a mechanism known as Sₙi (substitution nucleophilic internal) can occur. The intermediate chlorosulfite ester collapses in a way that the chloride is delivered from the same face as the leaving group, leading to retention of configuration.

Nucleophilic Substitution at the Carbinol Carbon

Reactions Involving the Aromatic Ring

The reactivity of the aromatic ring in this compound is governed by the electronic and steric effects of its four substituents: two chlorine atoms, a methyl group, and a hydroxymethyl group. These substituents influence the electron density of the ring and direct the position of incoming groups in substitution reactions.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The reaction proceeds through a two-step mechanism: initial attack of the electrophile to form a resonance-stabilized carbocation intermediate (known as a sigma complex or benzenium ion), followed by the loss of a proton to restore aromaticity. minia.edu.eglibretexts.org The rate and regioselectivity of EAS are heavily influenced by the substituents already present on the ring.

In the case of this compound, the directing effects of the substituents must be considered collectively:

Chlorine (–Cl): Halogens are deactivating groups due to their strong inductive electron-withdrawing effect, which lowers the ring's nucleophilicity and slows the reaction rate. wikipedia.org However, they are ortho, para-directors because their lone pairs can donate electron density through resonance, stabilizing the carbocation intermediate when the attack occurs at these positions. wikipedia.org

Methyl (–CH₃): An alkyl group, the methyl group is an activating substituent. It donates electron density through an inductive effect and hyperconjugation, making the ring more nucleophilic and stabilizing the intermediate cation. It is also an ortho, para-director.

Hydroxymethyl (–CH₂OH): This group is generally considered to be weakly deactivating due to the inductive effect of the electronegative oxygen atom. It is classified as an ortho, para-director.

The two available positions for substitution on the ring are C3 and C5 (meta to the hydroxymethyl group). The directing effects of the existing groups on these positions are as follows:

The methyl group at C4 strongly directs ortho to itself, at positions C3 and C5.

The chlorine atom at C2 directs para to position C5.

The chlorine atom at C6 directs para to position C3.

The hydroxymethyl group at C1 directs meta to positions C3 and C5.

| Position for EAS | Directing Influence of Substituents | Predicted Outcome |

| C3 | ortho to -CH₃ (activating), para to -Cl at C6 (directing), meta to -CH₂OH (deactivating) | Favorable |

| C5 | ortho to -CH₃ (activating), para to -Cl at C2 (directing), meta to -CH₂OH (deactivating) | Favorable |

Nucleophilic aromatic substitution (NAS) involves the replacement of a leaving group, such as a halide, on an aromatic ring by a nucleophile. youtube.com The most common mechanism is the SNAr (addition-elimination) pathway. This mechanism is typically feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group. libretexts.orgopenstax.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. openstax.org

The structure of this compound is not well-suited for the SNAr mechanism.

The primary leaving groups are the two chlorine atoms.

The substituents on the ring are either electron-donating (methyl group) or weakly deactivating (hydroxymethyl group).

There are no strong electron-withdrawing groups to stabilize the negative charge of a Meisenheimer complex.

Due to this lack of activation, this compound is expected to be highly unreactive toward nucleophiles under standard SNAr conditions. For substitution to occur, extremely harsh conditions, such as high temperatures and pressures, would likely be required, similar to the early Dow process for producing phenol (B47542) from chlorobenzene. libretexts.org In such dichlorinated systems, if a reaction were forced, selective substitution would be difficult to achieve.

Organometallic Reactions and Catalysis

The chlorine atoms in this compound can serve as functional handles in a variety of organometallic reactions, particularly transition-metal-catalyzed cross-coupling.

Transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Stille, Heck) are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Aryl chlorides can participate in these reactions, although they are generally less reactive than the corresponding bromides or iodides, often requiring more specialized catalysts or ligands.

In this compound, the two chlorine atoms are potential sites for oxidative addition to a low-valent metal center, such as Pd(0) or Ni(0), the key initial step in most cross-coupling catalytic cycles. Due to the symmetrical nature of the substitution, the two chlorine atoms are electronically equivalent. However, steric hindrance from the adjacent hydroxymethyl group could potentially influence the relative reactivity if the catalyst is particularly bulky.

It is plausible that this compound could undergo sequential or double cross-coupling reactions. For instance, a regioselective Negishi coupling could potentially be achieved to replace one chlorine atom with an alkyl or aryl group from an organozinc reagent, leaving the second chlorine available for subsequent functionalization. nih.gov Such strategies have been successfully applied to other dibromo- and dichloroarenes. nih.gov

Potential Cross-Coupling Reactions:

Negishi Coupling: Reaction with an organozinc reagent (R-ZnX) in the presence of a palladium or nickel catalyst.

Suzuki Coupling: Reaction with a boronic acid or ester (R-B(OR)₂) catalyzed by palladium.

Stille Coupling: Reaction with an organostannane reagent (R-SnR'₃) catalyzed by palladium.

While this compound is itself an achiral molecule, its structural motif—a 2,6-disubstituted arene—makes it a relevant substrate for modern asymmetric catalysis, particularly for the synthesis of atropisomers. Atropisomers are stereoisomers resulting from hindered rotation around a single bond, leading to axial chirality.

Recent advances in catalysis have demonstrated that 2,6-disubstituted aryl halides can be used in asymmetric reactions to construct C-N or C-C chiral axes. nih.gov For example, palladium-catalyzed reactions employing chiral ligands can achieve the enantioselective coupling of such substrates with amines or other nucleophiles. The steric bulk provided by the two ortho substituents (in this case, chlorine and the hydroxymethyl group's environment) is crucial for hindering bond rotation in the product, thereby allowing for the isolation of stable, enantiomerically enriched atropisomers. nih.gov

A synthetic strategy might involve a chiral ligand-metal complex that can differentiate between the two prochiral faces of the aromatic ring during the coupling reaction, leading to the formation of a C-N axially chiral compound. nih.gov The development of such methods is a significant area of research, with applications in pharmaceuticals and materials science. nih.gov

Stereochemical Aspects of Reactivity

The reactivity of this compound can be considered from the perspective of generating chirality. As an achiral starting material, it can be transformed into a chiral product through several hypothetical pathways:

Creation of a Stereogenic Center: A reaction involving the hydroxymethyl group, such as an asymmetric oxidation to a chiral sulfoxide (if the methyl group at C4 were a thioether) or asymmetric modification of the alcohol, could create a traditional stereocenter at the benzylic carbon.

Creation of a Stereogenic Axis (Atropisomerism): As discussed in the previous section, the most relevant stereochemical outcome for this specific substitution pattern is the formation of axial chirality. An asymmetric cross-coupling reaction that replaces one of the chlorine atoms with a bulky group can create a C-C or C-N bond with restricted rotation. The success of such a transformation would depend on the ability of a chiral catalyst to control the orientation of the coupling partners during the bond-forming step, resulting in one enantiomer of the atropisomeric product being formed in excess.

The field of asymmetric Catellani reactions, which combine C-H functionalization and cross-coupling, has also emerged as a powerful tool for creating complex chiral molecules from ortho-substituted aryl halides. nih.gov Substrates similar to this compound could potentially be employed in such reactions to generate novel chiral scaffolds.

Retention and Inversion of Configuration

The stereochemical outcome of a reaction at the benzylic carbon of this compound is primarily dictated by the reaction mechanism, which can be influenced by the choice of reagents and reaction conditions. Nucleophilic substitution reactions at this center are prime examples where retention or inversion of configuration can be observed.

Inversion of Configuration (SN2 Mechanism):

An SN2 (Substitution Nucleophilic Bimolecular) reaction at the chiral center of a derivative of this compound would be expected to proceed with a complete inversion of stereochemistry. ucsd.edulibretexts.orgmasterorganicchemistry.com This is a concerted, single-step mechanism where the incoming nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). ucsd.edulibretexts.orgmasterorganicchemistry.com

For this to occur, the hydroxyl group of this compound would first need to be converted into a good leaving group, such as a tosylate (OTs) or a halide. For instance, reaction with tosyl chloride (TsCl) in pyridine would form the corresponding tosylate. Subsequent reaction with a nucleophile (e.g., azide, cyanide) would then proceed via an SN2 pathway, leading to the product with an inverted configuration at the benzylic carbon.

Table 1: Theoretical SN2 Reaction and Expected Stereochemical Outcome

| Reactant (Derivative of this compound) | Nucleophile | Proposed Mechanism | Expected Stereochemical Outcome |

| (R)-2,6-Dichloro-4-methylbenzyl tosylate | N3- | SN2 | (S)-1-(Azidomethyl)-2,6-dichloro-4-methylbenzene (Inversion) |

| (S)-2,6-Dichloro-4-methylbenzyl bromide | CN- | SN2 | (R)-2-(2,6-Dichloro-4-methylphenyl)acetonitrile (Inversion) |

Retention and Inversion of Configuration (SN1 Mechanism):

Conversely, an SN1 (Substitution Nucleophilic Unimolecular) reaction would likely result in a mixture of products with both retained and inverted configurations, leading to racemization if the starting material is enantiomerically pure. masterorganicchemistry.com This mechanism proceeds through a two-step process involving the formation of a planar carbocation intermediate after the departure of the leaving group. masterorganicchemistry.com The nucleophile can then attack this flat carbocation from either face with roughly equal probability, yielding a racemic mixture. masterorganicchemistry.com

SN1 reactions are favored by polar, protic solvents and substrates that can form stable carbocations. The benzylic carbocation derived from this compound would be stabilized by resonance with the benzene ring.

Table 2: Theoretical SN1 Reaction and Expected Stereochemical Outcome

| Reactant (Derivative of this compound) | Nucleophile/Solvent | Proposed Mechanism | Expected Stereochemical Outcome |

| (R)-2,6-Dichloro-4-methylbenzyl chloride | H2O (solvolysis) | SN1 | (R)- and (S)-2,6-Dichloro-4-methylbenzenemethanol (Racemization) |

| (S)-2,6-Dichloro-4-methylbenzyl alcohol | HBr (in polar, protic solvent) | SN1 | (R)- and (S)-1-(Bromomethyl)-2,6-dichloro-4-methylbenzene (Racemization) |

Diastereoselective and Enantioselective Transformations

Achieving diastereoselectivity or enantioselectivity in reactions involving this compound would necessitate the use of chiral reagents, catalysts, or auxiliaries. These external sources of chirality would create a diastereomeric transition state, favoring the formation of one stereoisomer over the other.

Diastereoselective Transformations:

Diastereoselectivity could be induced in reactions where an additional chiral center is present in the molecule or in the reacting partner. For example, the esterification of racemic this compound with an enantiomerically pure chiral carboxylic acid would result in the formation of two diastereomeric esters. These diastereomers would have different physical properties and could potentially be separated.

Another hypothetical example would be the addition of a Grignard reagent to the corresponding aldehyde, 2,6-dichloro-4-methylbenzaldehyde (B179168), where the Grignard reagent itself contains a chiral center. The approach of the nucleophile to the carbonyl face would be sterically influenced by the existing chiral center, leading to a preferential formation of one diastereomeric alcohol product.

Enantioselective Transformations:

Enantioselective transformations aim to produce a single enantiomer of a chiral product from a prochiral or racemic substrate.

Enantioselective Reduction: The enantioselective reduction of the corresponding ketone, 2,6-dichloro-4-methylacetophenone, using a chiral reducing agent (e.g., a borane with a chiral ligand like CBS catalyst) would be a plausible route to obtaining enantiomerically enriched this compound. The chiral catalyst coordinates with the reducing agent and the ketone in a way that blocks one face of the carbonyl group, forcing the hydride to be delivered to the other face, thus producing a predominance of one enantiomer of the alcohol.

Kinetic Resolution: If one starts with racemic this compound, an enantioselective acylation catalyzed by a chiral enzyme (e.g., a lipase) in the presence of an acyl donor could be employed. The enzyme would selectively acylate one enantiomer at a faster rate, leaving the unreacted alcohol enriched in the other enantiomer.

Table 3: Hypothetical Stereoselective Transformations

| Transformation | Substrate | Reagents/Catalyst | Expected Outcome |

| Enantioselective Reduction | 2,6-Dichloro-4-methylacetophenone | BH3, Chiral Oxazaborolidine (CBS) Catalyst | Enantiomerically enriched (R)- or (S)-2,6-Dichloro-4-methylbenzenemethanol |

| Kinetic Resolution (Acylation) | Racemic this compound | Lipase, Acyl donor (e.g., vinyl acetate) | Separation of enantiomers: one as an ester, the other as unreacted alcohol |